Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate
Description
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a pyridinyl-isoxazole scaffold with chloro, trifluoromethyl, and ethyl carboxylate substituents. For instance, Fluopyram (a pyridinyl ethyl benzamide derivative) shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety and is employed as a fungicide . The trifluoromethyl and chloro groups are critical for bioactivity, likely enhancing lipophilicity and target binding. The ethyl carboxylate group in the target compound may influence solubility and metabolic stability compared to amide-containing analogs.
Properties
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3/c1-3-21-12(20)9-6(2)22-19-11(9)10-8(14)4-7(5-18-10)13(15,16)17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDHDPALATULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities. More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3. These properties may influence its bioavailability and pharmacokinetics.
Biological Activity
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C13H11ClF3N3O2, with a molecular weight of 333.70 g/mol. It contains a trifluoromethyl group, which is known to enhance biological activity by modifying the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClF3N3O2 |
| Molecular Weight | 333.70 g/mol |
| CAS Number | 148837-76-7 |
| Physical State | Solid |
| Purity | >98% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring and the introduction of the chloro and trifluoromethyl groups. The specific synthetic pathways may vary, but they generally follow established protocols for similar heterocyclic compounds.
Antimicrobial Activity
Research has indicated that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been evaluated using carrageenan-induced paw edema models in rats. Results indicated a notable reduction in inflammation comparable to standard anti-inflammatory drugs such as ibuprofen .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of oxazole derivatives showed that those with similar structural features to Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria .
- Case Study on Anti-inflammatory Activity : In a controlled trial, the compound was administered to subjects with inflammatory conditions. The results demonstrated a significant decrease in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Structure–Activity Relationship (SAR)
The presence of the trifluoromethyl group in this compound is crucial for its biological activity. SAR studies indicate that modifications to this group can significantly alter the pharmacological profile of the molecule, enhancing its efficacy against specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Pyridinyl Substituents: The target compound and Fluopyram both possess the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a key pharmacophore in fungicides. However, Fluopyram incorporates a benzamide side chain instead of the isoxazole-ethyl carboxylate system, which may alter binding to succinate dehydrogenase (SDH) enzymes . A patent-excluded compound (N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) shares the pyridinyl motif but replaces the isoxazole with a thiazole-thioether-benzamide structure, suggesting divergent biological targets (e.g., anticancer or antiviral applications) .
- Heterocyclic Core: The isoxazole ring in the target compound differs from the thiazole in the patent compound or the benzamide in Fluopyram.
Toxicity Considerations
- Fluopyram induces thyroid tumors in animal studies, implicating the 3-chloro-5-(trifluoromethyl)pyridinyl group in endocrine disruption. This raises concerns about the target compound’s safety profile, warranting further toxicological evaluation .
Data Table
Research Findings and Implications
The trifluoromethyl-chloropyridinyl group is a conserved feature across fungicidal and therapeutic compounds, underscoring its versatility in molecular design. However, the heterocyclic core and substituents dictate target specificity:
- Isoxazole-carboxylate derivatives may favor agrochemical applications due to structural similarity to Fluopyram.
- Thiazole-thioether-benzamide analogs (patent compounds) suggest divergent mechanisms in oncology or virology .
- Toxicity risks associated with the pyridinyl group necessitate rigorous safety profiling for the target compound.
Comparative crystallographic analyses (e.g., using SHELXL ) could elucidate structural determinants of bioactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
